molecular formula C7H7ClF4N2 B1451379 (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 502496-21-1

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No. B1451379
CAS RN: 502496-21-1
M. Wt: 230.59 g/mol
InChI Key: LNQZKXJBQIKMPS-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-21-1 . It has a molecular weight of 230.59 . The compound is a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code for this compound is 1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” are not available, phenylhydrazine-based compounds are known to participate in various chemical reactions. For instance, they can act as reductants in the one-step reduction and functionalization of graphene oxide .


Physical And Chemical Properties Analysis

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is an important raw material used in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of novel materials and pharmaceuticals.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, “(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is used as an intermediate in the synthesis of various pesticides . This helps in the development of more effective and environmentally friendly pest control solutions.

Dye Stuff

This compound is also used in the dye industry . It can be used as a starting material or intermediate in the synthesis of various dyes, contributing to the production of new colors and improving the quality of existing ones.

Reduction and Functionalization of Graphene Oxide

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” can participate as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This process is crucial in the production of graphene, a material with numerous potential applications in electronics, photonics, and other fields.

Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone

This compound may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . This molecule is of interest in medicinal chemistry due to its potential biological activities.

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQZKXJBQIKMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660166
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502496-21-1
Record name Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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